molecular formula C12H26O2 B1352070 2,4-Diethyloctane-1,5-diol CAS No. 94277-83-5

2,4-Diethyloctane-1,5-diol

Cat. No. B1352070
CAS RN: 94277-83-5
M. Wt: 202.33 g/mol
InChI Key: QDKYZXPQXKTGRB-UHFFFAOYSA-N
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Description

“2,4-Diethyloctane-1,5-diol” is a chemical compound with the molecular formula C12H26O2 . It is used in the preparation of thermosetting materials .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbon backbone with two ethyl groups attached at the 2nd and 4th carbon atoms, and hydroxyl groups (-OH) attached at the 1st and 5th carbon atoms . The exact mass of the molecule is 202.193280068 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 202.33 g/mol . It has a density of 0.908g/cm3 . The boiling point is 279.2ºC at 760mmHg . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Dermatological Applications

Research indicates that pentane-1,5-diol, a compound structurally similar to 2,4-Diethyloctane-1,5-diol, exhibits significant potential in dermatology. It enhances the percutaneous absorption of active substances, acting as an effective solvent, water-binding substance, antimicrobial agent, and preservative. This makes it a valuable ingredient in dermatological preparations, improving the efficacy and usability of formulations for commonly used drugs. Pentane-1,5-diol is noted for its cosmetic attractiveness, low risk for skin and eye irritation, low toxicity, and absence of bad odor (Faergemann et al., 2005).

Pharmaceutical and Cosmetic Enhancer

Further research underscores the advantages of pentane-1,5-diol over other diols, such as propylene glycol, in pharmaceutical formulations. Its efficacy, safety, pharmaceutical, and cosmetic properties, alongside its antimicrobial spectrum and low toxicity, make it an attractive substance for use in topical administration. These characteristics, combined with its cost-effectiveness, highlight its utility in enhancing drug delivery and formulation properties (Jacobsson Sundberg & Faergemann, 2008).

Polymer Application

The applications of diols extend into the polymer sector, where compounds like 2,4-diethyl-1,5-pentanediol are used as components in various polymeric materials. These diols contribute to the characteristics and performance of polymers used in a wide range of industries, from adhesives and coatings to composites and plastics, showcasing the versatility and importance of diols in material science (Liu Yi-jun, 2005).

Bio-Based Chemical Production

The microbial production of diols, such as 1,4-butanediol and 1,5-pentanediol, from renewable resources, represents a significant area of research. These diols are considered platform chemicals with a wide range of applications in chemicals and fuels. Advances in biotechnology have enabled the efficient bioconversion of renewable materials into valuable diols, contributing to sustainable chemical production and reducing reliance on fossil resources (Zeng & Sabra, 2011).

Mechanism of Action

The mechanism of action of “2,4-Diethyloctane-1,5-diol” is not clear as it would depend on its specific application. In general, diols can act as nucleophiles in reactions with electrophiles, or as proton donors in reactions with bases .

Safety and Hazards

“2,4-Diethyloctane-1,5-diol” is classified under the GHS07 hazard class . It has the hazard statement H319, which means it causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Biochemical Analysis

Biochemical Properties

2,4-Diethyloctane-1,5-diol plays a significant role in biochemical reactions due to its two hydroxyl groups. These groups can participate in hydrogen bonding and other interactions with enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones . Additionally, it can form complexes with proteins through hydrogen bonding, influencing protein structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . It can also impact cell signaling pathways by interacting with signaling proteins and receptors, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through oxidation-reduction reactions, where enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases play a crucial role . These metabolic pathways can lead to the formation of intermediate metabolites, which can further participate in other biochemical reactions. The presence of this compound can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with transporters and binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial function. The localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity.

properties

IUPAC Name

2,4-diethyloctane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-4-7-12(14)11(6-3)8-10(5-2)9-13/h10-14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYZXPQXKTGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)CC(CC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915794
Record name 2,4-Diethyloctane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94277-83-5
Record name 2,4-Diethyl-1,5-octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94277-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethyloctane-1,5-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diethyloctane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diethyloctane-1,5-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key properties and applications of 2,4-Diethyloctane-1,5-diol as described in the research?

A1: The research paper "Oligomers and polymers based on diethyloctanediols, processes for their preparation and their use" [] focuses on the utilization of this compound as a monomer in the production of oligomers and polymers. Specifically, the research highlights its use in creating polyesters for 2k-polyurethane lacquers. This suggests that the compound possesses properties suitable for polymerization and film formation, contributing to the desired characteristics of these lacquers.

Q2: How does the structure of this compound lend itself to its use in polymers?

A2: this compound possesses two hydroxyl (-OH) groups, making it a diol. These hydroxyl groups are reactive sites that can participate in polymerization reactions, forming ester linkages with suitable co-monomers. This ability to form linkages through its hydroxyl groups is crucial for its incorporation into polyester chains, ultimately contributing to the properties of the final polymer material, such as those found in 2k-polyurethane lacquers as mentioned in the research [].

Q3: Are there alternative uses for this compound based polymers besides lacquers?

A3: While the research focuses on lacquer applications, the paper also mentions that the oligomers and polymers derived from this compound can be used in the production of molding compounds and adhesives []. This suggests a broader potential for this compound in various material science applications beyond coatings, depending on the specific properties achieved through polymerization and formulation.

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